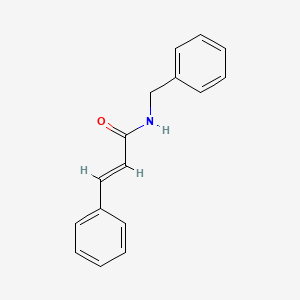

N-Benzylcinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

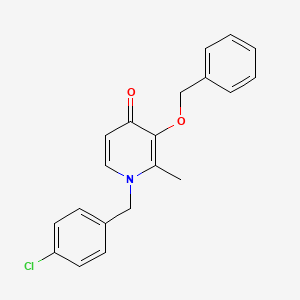

N-Benzylcinnamamide is a compound that has been shown to have several potential applications in the field of medicine . It has been linked via N—H O and C—H O hydrogen bonds and C—H interactions, forming chains propagating along [001]. The chains are linked via further C—H interactions, forming layers parallel to the ac plane .

Synthesis Analysis

The synthesis of this compound involves several steps. One method of synthesis has been reported by Lagerlund et al. (2009). In the title compound, there is a weak intramolecular C3—H3 O1 contact, which leads to a planar acrylamide structure (N1/O1/C1–C3) .Molecular Structure Analysis

The molecular structure of this compound is quite complex. The phenyl ring forms an angle of 8.30 (2) with the mean plane of the acrylamide moiety. The benzyl group is tilted against the cinnamamide unit, with the ring forming an angle of 77.11 (2) with the cinnamamide unit mean plane .Chemical Reactions Analysis

The chemical reactions involving this compound are intricate. For instance, one reaction involves triphenylphosphine (PPh 3), bromotrichloromethane (BrCCl 3), and cinnamic acid .Physical And Chemical Properties Analysis

In the crystal, molecules are linked via N—H O and C—H O hydrogen bonds, forming chains along the c-axis direction. Within the chains, there are also C—H interactions present .Wissenschaftliche Forschungsanwendungen

Coronary Heart Disease Treatment :

- N-Benzylcinnamamide derivatives have been explored for their potential in treating coronary heart disease. One study discussed a specific derivative that increased blood flow through coronary vessels in animal experiments following oral administration (Jacobi, H. et al., 1977).

Photochemical Properties :

- Research on N-Benzoyl-N-benzylcinnamamides revealed their capability in photo[4+2]cycloaddition reactions. This study highlighted the potential use of these compounds in photochemical applications (Kishikawa, K. et al., 1997).

Antipsychotic Effects :

- A study on N-(4-amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide, a related anilide of benzamide, discussed its potent central dopamine antagonist activity, implying potential antipsychotic applications (Blaney, F. et al., 1983).

Antibacterial and Anti-Inflammatory Properties :

- Another study synthesized a series of N-arylcinnamanilides and tested them for antibacterial and anti-inflammatory properties. This research is significant for developing new antimicrobial and anti-inflammatory agents (Kos, J. et al., 2020).

Antitumor Activity :

- N-hydroxycinnamamide-based HDAC inhibitors derived from benzamide showed potent antiproliferative activity against tumor cell lines, highlighting their potential in cancer therapy (Li, X. et al., 2017).

Enhancement of Physical Endurance :

- A study on macamides, including N-benzyl derivatives, demonstrated their pharmaceutical properties against exercise-induced fatigue, suggesting their use in enhancing physical endurance and performance (Yang, Q. et al., 2016).

Potential in Treating Tuberculosis :

- N-Benzyl-2-furamide, a related compound, was investigated for its activity against experimental tuberculosis, highlighting the exploration of benzyl derivatives in tuberculosis treatment (Smith, M. et al., 1950).

Antiarrhythmic Properties :

- Benzamides with heterocyclic amide side chains, including N-benzyl derivatives, were evaluated for their oral antiarrhythmic activity, suggesting their potential use in treating arrhythmias (Banitt, E. H. et al., 1977).

Wirkmechanismus

Zukünftige Richtungen

While specific future directions for N-Benzylcinnamamide are not mentioned in the papers retrieved, the compound’s potential as a bombesin subtype 3 agonist, a matrix metalloproteinase inhibitor, and a 17 -hydroxysteroid dehydrogenase inhibitor suggests it may have future applications in medical and pharmaceutical research .

Eigenschaften

IUPAC Name |

(E)-N-benzyl-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-12H,13H2,(H,17,18)/b12-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWRITRYGLHZBT-VAWYXSNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide](/img/structure/B2380156.png)

![3-(benzo[d]thiazol-2-yl)-2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2380158.png)

![N-(2,4-difluorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2380168.png)

![2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2380172.png)

![7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2380174.png)